N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine
Description
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a pyrimidin-2-amine derivative featuring an N-methyl group and a 1-(pyridin-2-yl)azetidin-3-yl substituent. Its compact, rigid structure may enhance binding specificity and metabolic stability compared to larger heterocycles like piperidine or quinoline derivatives .
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-17(13-15-7-4-8-16-13)11-9-18(10-11)12-5-2-3-6-14-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDLNOSDGADZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-(pyridin-2-yl)propan-1-one.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Azetidine Substitutions
Key Observations :
- The target compound’s pyridin-2-yl group on azetidine may facilitate π-π interactions in hydrophobic binding pockets, unlike sulfonyl or trifluoromethyl substituents in analogs .
- The absence of electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) suggests reduced metabolic lability compared to analogs .
Pyrimidin-2-amine Derivatives with Heterocyclic Substituents
Key Observations :
- The target’s azetidine-pyrimidine core offers conformational rigidity over flexible alkyl chains in derivatives like N,N-dimethyl-5-[(3S)-3-[(2-methyl-4-pyridyl)methylamino]-1-piperidyl]pyridin-2-amine .
Pharmacokinetic and Physicochemical Properties
Key Observations :
Biological Activity
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a pyrimidine ring, an azetidine moiety, and a pyridine group, contributes to its potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is C13H15N5. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for modifying the compound to enhance its pharmacological properties or facilitate further chemical synthesis .
Preliminary studies suggest that this compound may act as a partial agonist at certain histamine receptors. This property indicates its potential for treating disorders related to neurotransmission . The compound's ability to interact with specific biological pathways positions it as a candidate for further pharmacological exploration.
Anticancer Potential
Research has indicated that derivatives of similar compounds exhibit anticancer activity . For instance, studies have shown that modifications to the azetidine and pyrimidine components can enhance cytotoxicity against tumor cells. Such compounds have been evaluated in models like the FaDu hypopharyngeal tumor cells, where they demonstrated improved efficacy compared to standard treatments .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving precursors such as 3-chloro-1-(pyridin-2-yl)propan-1-one.
- Introduction of the Pyrimidine Ring : This step employs nucleophilic substitution reactions using suitable pyrimidine derivatives.
- Methylation : The final step involves methylating the nitrogen atom using agents like methyl iodide .
Study 1: Histamine Receptor Interaction
In one study, researchers explored the interaction of this compound with histamine receptors. The findings indicated that the compound could modulate receptor activity, suggesting its potential in treating allergic responses and other histamine-related disorders .
Study 2: Anticancer Efficacy
Another significant study focused on the anticancer properties of related compounds that share structural similarities with this compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their therapeutic potential .
Q & A
Q. How do fluorine substitutions impact bioactivity?
- Methodological Answer : Fluorine at pyrimidine C5 enhances metabolic stability and electron-withdrawing effects. Synthesize fluorinated analogs and compare logP values (via shake-flask method) and membrane permeability (Caco-2 assays) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
